molecular formula C9H9NO3 B14840890 4-Acetyl-6-methoxypyridine-2-carbaldehyde CAS No. 1393552-66-3

4-Acetyl-6-methoxypyridine-2-carbaldehyde

Cat. No.: B14840890
CAS No.: 1393552-66-3
M. Wt: 179.17 g/mol
InChI Key: RWGWPERGDJCVLM-UHFFFAOYSA-N
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Description

4-Acetyl-6-methoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-methoxypyridine-2-carbaldehyde typically involves the reaction of 2,6-dibromopyridine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Acetyl-6-methoxypyridine-2-carbaldehyde is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research on its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methoxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridine-2-carbaldehyde
  • 2-Formyl-6-methoxypyridine
  • 6-Methoxypicolinaldehyde

Uniqueness

4-Acetyl-6-methoxypyridine-2-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl and methoxy groups make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

CAS No.

1393552-66-3

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-acetyl-6-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H9NO3/c1-6(12)7-3-8(5-11)10-9(4-7)13-2/h3-5H,1-2H3

InChI Key

RWGWPERGDJCVLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)OC)C=O

Origin of Product

United States

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